Eco 4601

Catalog No.
S548757
CAS No.
733035-26-2
M.F
C28H34N2O4
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eco 4601

CAS Number

733035-26-2

Product Name

Eco 4601

IUPAC Name

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one

Molecular Formula

C28H34N2O4

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+

InChI Key

SALVHVNECODMJP-GNUCVDFRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4,6,8-trihydroxy-10-(3,7,11-trimethyldodeca-2,6,10-trienyl)-5,10-dihydrodibenzo(b,e)(1,4)diazepin-11-one, diazepinomicin, ECO-4601, TLN 4601, TLN-4601, TLN4601

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C

The exact mass of the compound Diazepinomicin is 462.25186 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Eco 4601, also known as Diazepinomicin, is a farnesylated dibenzodiazepinone, a structurally novel metabolite produced by the bacterium *Micromonospora*. [REFS-1, REFS-2] It was identified as an agent with activity against a range of solid tumor cell lines, including gliomas, prostate, and breast cancers, leading to its progression into Phase I clinical trials. [1] Its distinct molecular structure, featuring a unique tricyclic dibenzodiazepinone core coupled with a lipophilic farnesyl side chain, presents specific procurement and handling considerations related to its solubility and purification. [REFS-1, REFS-2]

Attempting to substitute Eco 4601 with a crude microbial extract, a simplified synthetic analog lacking the farnesyl group, or material of unverified purity introduces critical experimental variables. The compound's extreme lipophilicity and unusual solubility profile are directly linked to its complete, specific structure. [1] Using an impure or altered form will lead to poor reproducibility in biological assays and invalidates any comparison with existing preclinical data, where a highly purified, crystalline form was essential for overcoming processing losses and achieving consistent dosing. [1] Therefore, procuring the authenticated, high-purity compound is the only reliable method to ensure that experimental outcomes are attributable to the correct molecular entity.

Processability: Challenging Solubility Profile Requires Specific Solvent Selection and Formulation

Eco 4601 possesses a highly selective solubility profile that dictates its handling and application. It is well-soluble in very polar organic solvents but demonstrates near-insolubility in water, chlorinated solvents, and hydrocarbons. [1] For aqueous-based biological assays or in vivo studies, its native solubility is exceptionally low, measured at approximately 5 µg/mL in physiological saline or dextrose. [1] This limitation was overcome in preclinical development by using a specialized formulation of cyclodextrin, PEG-400, and ethanol, which increased the effective solubility by three orders of magnitude, enabling relevant plasma concentrations to be achieved. [1]

Evidence DimensionAqueous Solubility
Target Compound Data~5,000 µg/mL (with formulation)
Comparator Or BaselineUnformulated Compound: ~5 µg/mL
Quantified DifferenceApprox. 1000x increase in effective solubility
ConditionsFormulation with cyclodextrin, PEG-400, and ethanol in physiological saline or dextrose.

A buyer must account for this challenging solubility, as standard solvents like water or chloroform are unsuitable, and achieving biologically relevant concentrations requires the specific formulation strategies used in foundational studies.

Reproducibility: Crystalline Form Is Essential to Mitigate Purification-Related Material Loss

The purification of Eco 4601 presents a significant technical barrier that impacts yield and reproducibility. Initial attempts to purify the compound using standard High-Performance Liquid Chromatography (HPLC) resulted in major material losses. [1] The established, effective method for achieving high purity and yield involves crystallization from aqueous methanol. [1] Procuring the compound in this pre-purified, crystalline form bypasses the need for specialized equipment (such as High-Speed Counter-Current chromatography) and avoids the substantial losses associated with less-optimized purification techniques.

Evidence DimensionPurification Yield/Loss
Target Compound DataHigh yield and purity via crystallization from aqueous methanol.
Comparator Or BaselineStandard HPLC: 'Major losses incurred'
Quantified DifferenceNot quantified, but described as a critical process failure ('major losses') vs. a viable solution.
ConditionsPost-fermentation product purification.

This evidence shows that purchasing the specified crystalline solid is a cost-effective and time-saving decision, ensuring experimental consistency by avoiding the well-documented pitfalls of its purification.

Precursor Suitability: Complex Biosynthesis Makes Fermentation the Only Practical Source

Eco 4601 is not a simple synthetic molecule but a complex natural product. Its biosynthesis by *Micromonospora* involves a sophisticated enzymatic pathway utilizing precursors derived from tryptophan, the mevalonate pathway (for the farnesyl side chain), and 3-amino-5-hydroxybenzoic acid. [1] The intricate assembly of its unique dibenzodiazepinone core is rare in nature and implies that a de novo chemical synthesis would be a complex, multi-step, and low-yield undertaking. For research purposes, the purified natural product is the most direct and reliable source of the material.

Evidence DimensionSource Practicality
Target Compound DataDirectly available as a purified fermentation product.
Comparator Or BaselineDe novo chemical synthesis (hypothetical): Inferred to be highly complex and low-yielding due to the intricate, multi-component biosynthetic pathway.
Quantified DifferenceQualitative: Practical and available vs. complex and non-commercial.
ConditionsSourcing of the core molecular structure for research.

For any researcher needing this specific molecule, procurement of the isolated natural product is the only viable option, as chemical synthesis is not commercially established and would be prohibitively complex for most labs.

Oncology Research: In Vitro Screening and Mechanism of Action Studies

For researchers evaluating novel anti-tumor agents, the high-purity, crystalline form of Eco 4601 is the correct choice. Its defined purity ensures reproducible dose-response data in cell-based assays. The well-documented solubility challenges inform the experimental design, necessitating the use of polar organic solvents for stock solutions before dilution in aqueous media. [1]

Pharmaceutical Development: Preclinical Formulation and Pharmacokinetic Analysis

This compound is suited for labs focused on drug delivery and formulation. Building on published data, researchers can use Eco 4601 to develop and optimize novel delivery systems (e.g., lipid nanoparticles, improved cyclodextrin formulations) aimed at overcoming its solubility and rapid elimination challenges to improve therapeutic potential. [1]

Natural Product Research: Analytical Standard for Biosynthesis Studies

As a well-characterized metabolite with a known, complex biosynthetic pathway, Eco 4601 serves as an essential analytical standard. It is the right choice for microbiology or biochemistry labs studying gene clusters and enzymatic processes in *Micromonospora* or searching for novel derivatives from related strains. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

462.25185757 Da

Monoisotopic Mass

462.25185757 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YPH994Y0RF

Pharmacology

Diazepinomicin is a potent inhibitor of the RAS/RAF/MAPK signaling pathway with potential antineoplastic activity. Diazepinomicin binds to and inhibits Ras kinase, thereby preventing the phosphorylation and activation of proteins downstream of the Ras signal transduction pathway, including serine/threonine kinase RAF (BRAF) and extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK-2), that play a crucial role in regulating cell growth and survival. Diazepinomicin also selectively binds to the peripheral benzodiazepine receptor (BZRP), a receptor highly expressed in certain cancer cells, thus inducing cell cycle arrest and apoptosis in BZRP-expressing cells. In addition, diazepinomicin is able to cross the blood-brain barrier, thereby reaching therapeutic concentrations in the brain.

Mechanism of Action

Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway.

Other CAS

733035-26-2

Wikipedia

Diazepinomicin

Dates

Last modified: 04-14-2024
1: Abdelmohsen UR, Szesny M, Othman EM, Schirmeister T, Grond S, Stopper H, Hentschel U. Antioxidant and anti-protease activities of diazepinomicin from the sponge-associated Micromonospora strain RV115. Mar Drugs. 2012 Oct;10(10):2208-21. doi: 10.3390/md10102208. Epub 2012 Oct 8. PubMed PMID: 23170078; PubMed Central PMCID: PMC3497017.
2: Mason WP, Belanger K, Nicholas G, Vallières I, Mathieu D, Kavan P, Desjardins A, Omuro A, Reymond D. A phase II study of the Ras-MAPK signaling pathway inhibitor TLN-4601 in patients with glioblastoma at first progression. J Neurooncol. 2012 Apr;107(2):343-9. doi: 10.1007/s11060-011-0747-6. Epub 2011 Nov 3. PubMed PMID: 22048878.
3: Campbell PM, Boufaied N, Fiordalisi JJ, Cox AD, Falardeau P, Der CJ, Gourdeau H. TLN-4601 suppresses growth and induces apoptosis of pancreatic carcinoma cells through inhibition of Ras-ERK MAPK signaling. J Mol Signal. 2010 Nov 2;5:18. doi: 10.1186/1750-2187-5-18. PubMed PMID: 21044336; PubMed Central PMCID: PMC2990749.
4: Bertomeu T, Zvereff V, Ibrahim A, Zehntner SP, Aliaga A, Rosa-Neto P, Bedell BJ, Falardeau P, Gourdeau H. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Biochem Pharmacol. 2010 Nov 15;80(10):1572-9. doi: 10.1016/j.bcp.2010.07.018. Epub 2010 Jul 22. PubMed PMID: 20655882.
5: Boufaied N, Wioland MA, Falardeau P, Gourdeau H. TLN-4601, a novel anticancer agent, inhibits Ras signaling post Ras prenylation and before MEK activation. Anticancer Drugs. 2010 Jun;21(5):543-52. doi: 10.1097/CAD.0b013e328337f373. PubMed PMID: 20220516.
6: Ratnayake AS, Janso JE, Feng X, Schlingmann G, Goljer I, Carter GT. Evaluating indole-related derivatives as precursors in the directed biosynthesis of diazepinomicin analogues. J Nat Prod. 2009 Mar 27;72(3):496-9. doi: 10.1021/np800664u. PubMed PMID: 19199816.
7: Feng X, Ratnayake AS, Charan RD, Janso JE, Bernan VS, Schlingmann G, He H, Tischler M, Koehn FE, Carter GT. Probing natural product biosynthetic pathways using Fourier transform ion cyclotron resonance mass spectrometry. Bioorg Med Chem. 2009 Mar 15;17(6):2154-61. doi: 10.1016/j.bmc.2008.10.073. Epub 2008 Nov 5. PubMed PMID: 19028101.
8: McAlpine JB, Banskota AH, Charan RD, Schlingmann G, Zazopoulos E, Piraee M, Janso J, Bernan VS, Aouidate M, Farnet CM, Feng X, Zhao Z, Carter GT. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. J Nat Prod. 2008 Sep;71(9):1585-90. doi: 10.1021/np800376n. Epub 2008 Aug 23. PubMed PMID: 18722414.
9: Gourdeau H, McAlpine JB, Ranger M, Simard B, Berger F, Beaudry F, Farnet CM, Falardeau P. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemother Pharmacol. 2008 May;61(6):911-21. Epub 2007 Jul 11. Erratum in: Cancer Chemother Pharmacol. 2009 Feb;63(3):569. Cancer Chemother Pharmacol. 2008 Oct 22. doi: 10.1007/s00280-008-0848-x. Farnet, Chris M [added]. PubMed PMID: 17622531.
10: Charan RD, Schlingmann G, Janso J, Bernan V, Feng X, Carter GT. Diazepinomicin, a new antimicrobial alkaloid from a marine Micromonospora sp. J Nat Prod. 2004 Aug;67(8):1431-3. PubMed PMID: 15332871.

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